1-bromo-3-chloro-2-methylpropan-2-ol physical and chemical properties
1-bromo-3-chloro-2-methylpropan-2-ol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-bromo-3-chloro-2-methylpropan-2-ol
Executive Summary
This technical guide provides a comprehensive analysis of 1-bromo-3-chloro-2-methylpropan-2-ol (CAS No. 66466-56-6), a polyhalogenated tertiary alcohol. As a member of the halohydrin family of compounds, it possesses a unique structural arrangement with a hydroxyl group and halogen atoms on adjacent carbons, leading to distinct reactivity.[1][2] This document delineates its molecular structure, physicochemical properties, core chemical reactivity, and potential synthetic pathways. Furthermore, it furnishes detailed, field-proven protocols for its analytical characterization, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causality behind experimental choices and establishes a framework for its safe handling and potential application as a versatile synthetic intermediate.
Molecular Structure and Identification
Chemical Identity
The fundamental identity of this compound is established by its unique combination of functional groups: a tertiary alcohol, a bromomethyl group, and a chloromethyl group, all attached to a central quaternary carbon.
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Systematic IUPAC Name : 1-bromo-3-chloro-2-methylpropan-2-ol
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CAS Number : 66466-56-6[3]
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Molecular Weight : 187.46 g/mol [3]
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Synonyms : 2-Propanol, 1-bromo-3-chloro-2-methyl-[3]
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InChI Key : FMFMHARQNAZPBB-UHFFFAOYSA-N[3]
Structural Representation
The structure features a central carbon atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and a chloromethyl group (-CH₂Cl). This tertiary alcohol structure is sterically hindered, which influences its reactivity. The presence of two different halogens on adjacent primary carbons offers multiple sites for nucleophilic attack, making it a potentially valuable building block in organic synthesis.
Caption: 2D representation of 1-bromo-3-chloro-2-methylpropan-2-ol.
Physicochemical Properties
Experimental data for this specific compound is not widely published. The properties listed below are a combination of computed data from chemical databases and inferred characteristics based on the general properties of halohydrins.[1]
Summary of Properties
| Property | Value / Description | Source |
| Molecular Formula | C₄H₈BrClO | [3][4] |
| Molecular Weight | 187.46 g/mol | [3] |
| Physical State | Expected to be a colorless liquid or low-melting solid at room temperature. | [1] |
| Solubility | The presence of the hydroxyl group suggests high water solubility, likely miscible. | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| XLogP3-AA | 1.1 | [3] |
Discussion of Properties
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Polarity and Solubility : As a halohydrin, the molecule contains both a polar hydroxyl group capable of hydrogen bonding and polar carbon-halogen bonds.[1] This dual character imparts significant overall molecular polarity, suggesting good solubility in water and other polar solvents.[1]
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Acidity : The hydroxyl group's acidity is expected to be enhanced compared to a typical tertiary alcohol. This is due to the strong negative inductive effect (-I effect) of the vicinal bromine and chlorine atoms, which stabilizes the resulting alkoxide conjugate base.[1] This increased acidity allows for deprotonation under milder basic conditions, a key factor in its chemical reactivity.
Chemical Properties and Reactivity
The chemical behavior of 1-bromo-3-chloro-2-methylpropan-2-ol is dominated by the interplay between the tertiary hydroxyl group and the adjacent primary halides.
Core Reactivity: Base-Induced Epoxide Formation
A hallmark reaction of halohydrins is their conversion to epoxides upon treatment with a base.[2][5] This proceeds via an intramolecular Sₙ2 reaction.
Mechanism :
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The base (e.g., potassium hydroxide) deprotonates the acidic hydroxyl group to form an alkoxide ion.
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The resulting nucleophilic alkoxide attacks one of the adjacent electrophilic carbons bearing a halogen atom.
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The halide (bromide or chloride) is displaced as a leaving group, resulting in the formation of a three-membered epoxide ring.
Given the two different halogens, a mixture of epoxide products is possible, though the better leaving group (bromide) is typically displaced preferentially.
Caption: Proposed workflow for the synthesis of the target compound from an alkene precursor.
Analytical and Characterization Protocols
To ensure the identity, purity, and structural integrity of 1-bromo-3-chloro-2-methylpropan-2-ol, a multi-technique analytical approach is required.
Protocol: Purity Assessment by Gas Chromatography (GC)
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Causality : GC is the method of choice for analyzing volatile and semi-volatile organic compounds. An Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it ideal for detecting the target analyte and any halogenated impurities with high precision. [6][7]
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Methodology :
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Sample Preparation : Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.
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Instrument : Gas chromatograph equipped with an ECD.
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Column : A mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable for resolving halogenated alcohols.
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Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.
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Carrier Gas : Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
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Oven Program :
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 10°C/min to 240°C.
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Final hold: Hold at 240°C for 5 minutes.
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Detector : ECD at 300°C.
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Data Analysis : Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
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Protocol: Structural Confirmation by NMR Spectroscopy
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Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
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Methodology :
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Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
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¹H NMR (Proton NMR) :
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Expected Signals :
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A sharp singlet around ~1.4-1.6 ppm (3H), corresponding to the methyl (-CH₃) protons.
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A singlet (or two doublets if diastereotopic) around ~3.6-3.8 ppm (2H) for the chloromethyl (-CH₂Cl) protons.
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A singlet (or two doublets if diastereotopic) around ~3.4-3.6 ppm (2H) for the bromomethyl (-CH₂Br) protons.
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A broad singlet, variable chemical shift (~2-4 ppm), for the hydroxyl (-OH) proton, which will disappear upon D₂O exchange.
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¹³C NMR (Carbon NMR) :
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Expected Signals :
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A quaternary carbon signal (~70-80 ppm) for the carbon bearing the -OH group.
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A signal for the methyl carbon (~25-30 ppm).
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A signal for the chloromethyl carbon (~45-55 ppm).
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A signal for the bromomethyl carbon (~35-45 ppm).
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Protocol: Functional Group ID by FT-IR Spectroscopy
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Causality : Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. [8]
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Methodology :
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Sample Preparation : Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.
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Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.
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Expected Key Absorptions :
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O-H Stretch : A strong, broad band in the region of 3500-3200 cm⁻¹.
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C-H Stretch : Sharp bands in the region of 3000-2850 cm⁻¹.
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C-O Stretch : A strong band in the region of 1150-1050 cm⁻¹ (characteristic of tertiary alcohols).
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C-Cl Stretch : A band in the region of 800-600 cm⁻¹.
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C-Br Stretch : A band in the region of 600-500 cm⁻¹.
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Safety and Handling
Specific toxicological data for 1-bromo-3-chloro-2-methylpropan-2-ol is not available. [3]Therefore, precautions must be based on the properties of similar halogenated organic compounds.
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General Precautions : Handle only in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
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Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. [9][10]* Storage : Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Applications in Research and Development
1-bromo-3-chloro-2-methylpropan-2-ol is a promising intermediate for organic synthesis. Its trifunctional nature allows for sequential and selective chemical transformations.
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Epoxide Synthesis : As detailed, it is a direct precursor to 2-(bromomethyl)-2-(chloromethyl)oxirane, a highly functionalized epoxide that can be used to introduce a quaternary center into more complex molecules.
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Polyfunctional Molecules : The differential reactivity of the C-Br and C-Cl bonds, along with the tertiary alcohol, allows for the stepwise introduction of various nucleophiles, leading to the synthesis of diverse substituted propanols. These products could be of interest in the development of pharmaceuticals, agrochemicals, and specialty polymers.
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